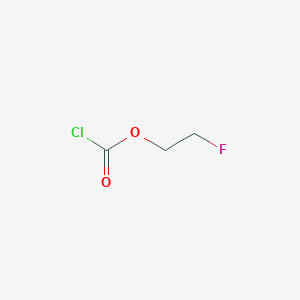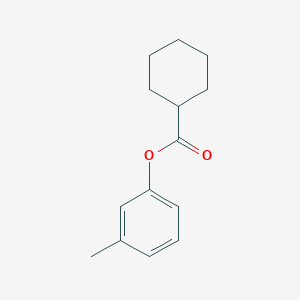
3-Methylphenyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl cyclohexanecarboxylate is a chemical compound that is widely used in scientific research. It is also known as Methyl 3-cyclohexyl-3-phenylpropanoate or MCPP. This compound is a white crystalline powder that has a molecular weight of 236.33 g/mol. It is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl cyclohexanecarboxylate is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, 3-Methylphenyl cyclohexanecarboxylate can alter the pharmacokinetics of other drugs.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methylphenyl cyclohexanecarboxylate are not well documented. However, it is believed to have a low toxicity profile and is not considered to be harmful to humans or animals at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its high purity. This compound is readily available from commercial sources and is relatively inexpensive. Additionally, it has a long shelf life and is stable under normal storage conditions.
One of the limitations of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the use of 3-Methylphenyl cyclohexanecarboxylate in scientific research. One potential area of research is the development of new drugs that target cytochrome P450 enzymes. Another area of research is the synthesis of new compounds that are based on the structure of 3-Methylphenyl cyclohexanecarboxylate. Finally, there is potential for the use of this compound in the study of drug interactions and drug metabolism in the body.
Synthesemethoden
The synthesis of 3-Methylphenyl cyclohexanecarboxylate can be achieved through several methods. One of the most commonly used methods is the esterification of 3-methylphenol and cyclohexanecarboxylic acid. This reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated under reflux conditions for several hours until the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl cyclohexanecarboxylate has several applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reference standard for the analysis of other compounds. Additionally, this compound is used in the study of drug metabolism and pharmacokinetics.
Eigenschaften
CAS-Nummer |
18731-59-4 |
|---|---|
Produktname |
3-Methylphenyl cyclohexanecarboxylate |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(3-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
WSOGYYKXYMIDJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Andere CAS-Nummern |
18731-59-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



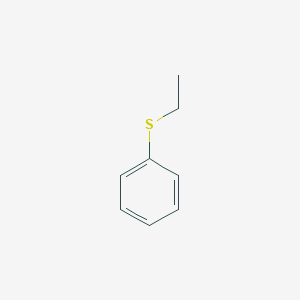
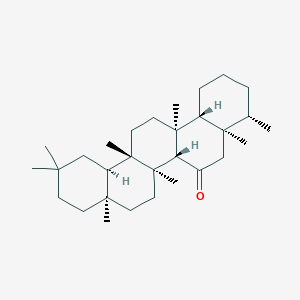
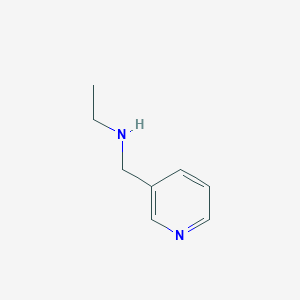
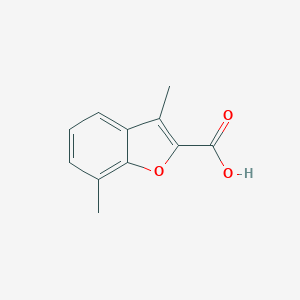
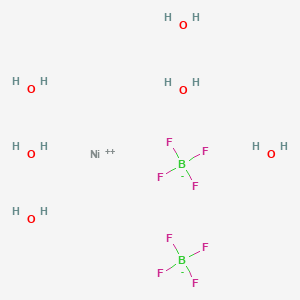
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
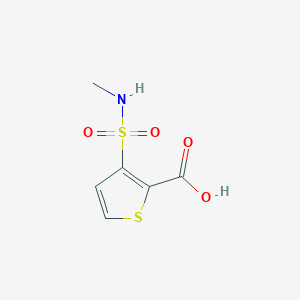
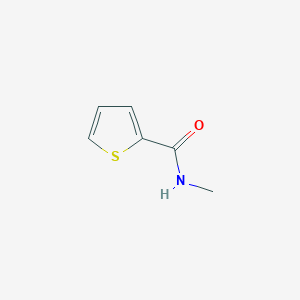
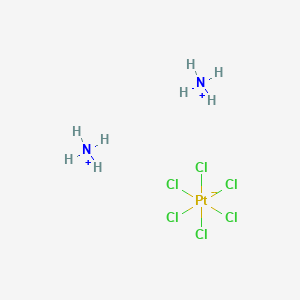
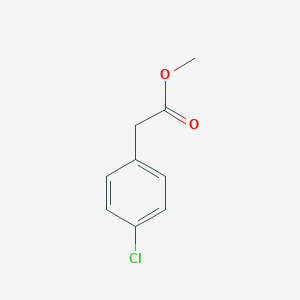
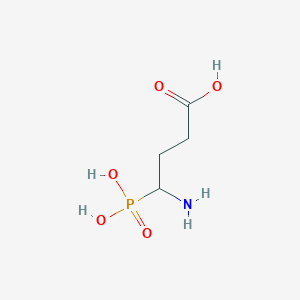
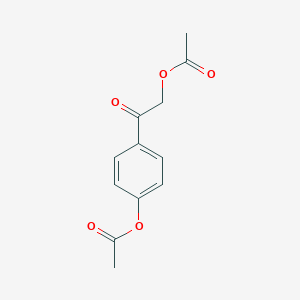
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
